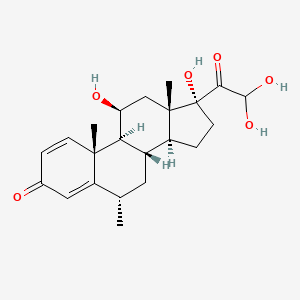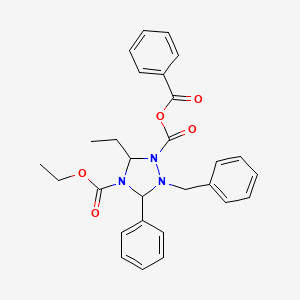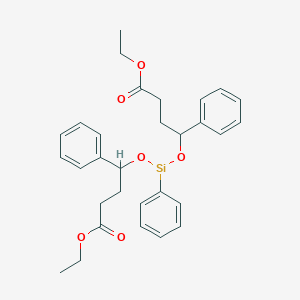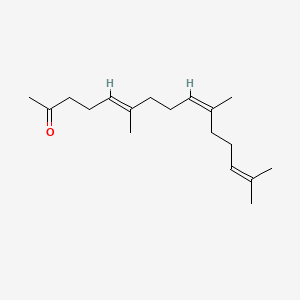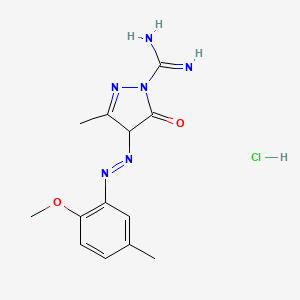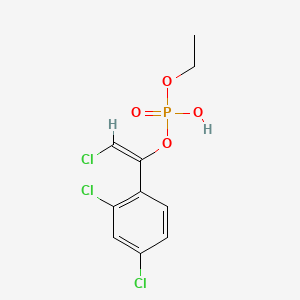
Phosphoric acid, 2-chloro-1-(2,4-dichlorophenyl)ethenyl ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deethylchlorfenviphos is an organophosphate compound primarily used as an insecticide. It is known for its effectiveness in controlling a wide range of pests in agricultural and domestic settings. The compound works by inhibiting acetylcholinesterase, an enzyme essential for nerve function in insects, leading to their paralysis and death.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of deethylchlorfenviphos involves several steps, starting with the chlorination of a suitable precursor. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus trichloride under controlled conditions. The chlorinated intermediate is then reacted with an appropriate alcohol, such as ethanol, in the presence of a base like pyridine to form the final product.
Industrial Production Methods: Industrial production of deethylchlorfenviphos follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. Safety measures are crucial due to the toxic nature of the intermediates and final product.
Types of Reactions:
Oxidation: Deethylchlorfenviphos can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of deethylchlorfenviphos can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic medium.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Sodium hydroxide, amines; aqueous or organic solvents.
Major Products:
Oxidation: Formation of corresponding phosphoric acid derivatives.
Reduction: Formation of dechlorinated products.
Substitution: Formation of substituted organophosphate compounds.
Aplicaciones Científicas De Investigación
Deethylchlorfenviphos has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of organophosphates in various chemical reactions.
Biology: Employed in studies related to enzyme inhibition, particularly acetylcholinesterase.
Medicine: Investigated for its potential use in developing treatments for parasitic infections.
Industry: Utilized in the formulation of insecticidal products for agricultural and domestic use.
Mecanismo De Acción
Deethylchlorfenviphos exerts its effects by inhibiting the enzyme acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter, in the synaptic cleft. Inhibition of acetylcholinesterase leads to an accumulation of acetylcholine, resulting in continuous nerve impulse transmission, paralysis, and eventual death of the insect. The molecular target is the active site of acetylcholinesterase, where deethylchlorfenviphos forms a covalent bond, rendering the enzyme inactive.
Comparación Con Compuestos Similares
Chlorfenvinphos: Another organophosphate insecticide with a similar mechanism of action but different chemical structure.
Dichlorvos: A related compound used as an insecticide, known for its rapid action and volatility.
Malathion: An organophosphate insecticide with a broader spectrum of activity and lower toxicity to mammals.
Uniqueness: Deethylchlorfenviphos is unique due to its specific structural modifications, which enhance its stability and effectiveness compared to other organophosphates. Its selective toxicity towards insects and relatively lower impact on non-target organisms make it a valuable tool in pest control.
Propiedades
Número CAS |
7614-44-0 |
|---|---|
Fórmula molecular |
C10H10Cl3O4P |
Peso molecular |
331.5 g/mol |
Nombre IUPAC |
[(E)-2-chloro-1-(2,4-dichlorophenyl)ethenyl] ethyl hydrogen phosphate |
InChI |
InChI=1S/C10H10Cl3O4P/c1-2-16-18(14,15)17-10(6-11)8-4-3-7(12)5-9(8)13/h3-6H,2H2,1H3,(H,14,15)/b10-6+ |
Clave InChI |
UQEXNCSDENWEKN-UXBLZVDNSA-N |
SMILES isomérico |
CCOP(=O)(O)O/C(=C/Cl)/C1=C(C=C(C=C1)Cl)Cl |
SMILES canónico |
CCOP(=O)(O)OC(=CCl)C1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


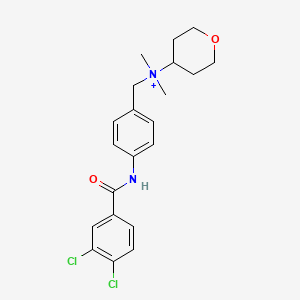
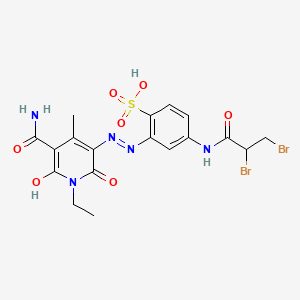
![(E)-but-2-enedioic acid;4-(6,11-dihydrobenzo[c][1]benzothiepin-11-yloxy)-1-methylpiperidine](/img/structure/B12775858.png)
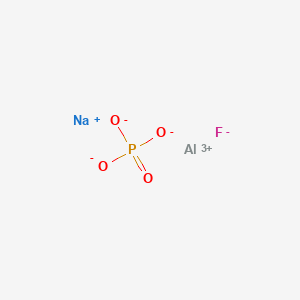
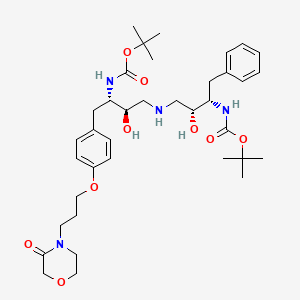
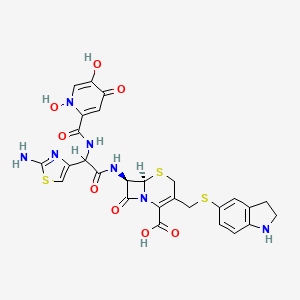
![1-(4-chlorophenyl)-N-[(E)-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)methylideneamino]methanamine;3-dodecyl-2-(2-sulfonatophenoxy)benzenesulfonate](/img/structure/B12775868.png)
